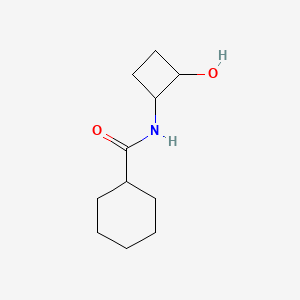

N-(2-hydroxycyclobutyl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxycyclobutyl)cyclohexanecarboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclohexane ring attached to a cyclobutyl group with a hydroxyl substituent, and an amide functional group. Its distinct molecular configuration makes it a subject of interest in various fields, including chemistry, biology, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-hydroxycyclobutylamine. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing industrial-scale purification techniques such as large-scale chromatography or crystallization.

化学反応の分析

Types of Reactions

N-(2-hydroxycyclobutyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro derivative.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4 or borane (BH3) in tetrahydrofuran (THF).

Substitution: SOCl2 or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the primary amine.

Substitution: Formation of the chloro or bromo derivative.

科学的研究の応用

N-(2-hydroxycyclobutyl)cyclohexanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including its effects on cellular processes and potential as a therapeutic agent.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as organogelators for controlling the rheological properties of oils.

作用機序

The mechanism of action of N-(2-hydroxycyclobutyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

Cyclohexanecarboxamide: Lacks the cyclobutyl and hydroxyl groups, making it less versatile in terms of chemical reactivity.

N-(2-hydroxypropyl)cyclohexanecarboxamide: Similar structure but with a propyl group instead of a cyclobutyl group, affecting its steric and electronic properties.

N-(2-hydroxyethyl)cyclohexanecarboxamide:

Uniqueness

N-(2-hydroxycyclobutyl)cyclohexanecarboxamide is unique due to the presence of the cyclobutyl group, which introduces ring strain and affects the compound’s reactivity. The hydroxyl group further enhances its versatility, allowing for a wide range of chemical modifications and applications.

生物活性

N-(2-hydroxycyclobutyl)cyclohexanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its effects on cancer cell lines, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclobutyl and cyclohexane moieties, which contribute to its structural complexity and biological activity. The presence of the hydroxyl group on the cyclobutyl ring enhances its solubility and may influence its interaction with biological targets.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. Specifically, research has focused on its inhibitory effects on human colorectal adenocarcinoma cell lines, including Caco-2 and HCT-116.

- Cell Line Studies :

- The compound showed an IC50 value of 98 µM against Caco-2 cells and 337 µM against HCT-116 cells, indicating differential sensitivity based on the cell line's characteristics .

- Another derivative (compound 16) displayed enhanced activity with an IC50 of 13 µM for Caco-2 and 240.2 µM for HCT-116, suggesting that structural modifications can significantly impact efficacy .

The biological mechanisms through which this compound exerts its effects have been explored through various assays:

- Gene Expression Modulation : Treatment with compound 16 resulted in significant alterations in the expression levels of key genes involved in the PI3K/AKT signaling pathway, specifically decreasing PI3K and AKT expression while increasing BAD expression. This suggests a pro-apoptotic effect that could contribute to its anticancer activity .

- Binding Studies : Induced-fit docking studies indicated that the compound interacts effectively with the PI3Kα kinase domain, forming hydrogen bonds with critical residues. This interaction is crucial for inhibiting the kinase's activity, which is often upregulated in cancers .

Research Findings

A summary of key research findings related to this compound is presented below:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Caco-2 | 98 | PI3K/AKT pathway modulation |

| Study 1 | HCT-116 | 337 | PI3K/AKT pathway modulation |

| Study 2 | Caco-2 | 13 | Enhanced binding to PI3Kα |

| Study 2 | HCT-116 | 240.2 | Enhanced binding to PI3Kα |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Colorectal Cancer : In vitro studies using Caco-2 and HCT-116 cell lines showed that treatment with this compound led to reduced cell viability and induced apoptosis through the activation of pro-apoptotic pathways.

- Comparative Studies : When compared to other known inhibitors in the same class, this compound exhibited superior potency against specific cancer cell lines, emphasizing its potential as a lead compound for further development.

特性

IUPAC Name |

N-(2-hydroxycyclobutyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-10-7-6-9(10)12-11(14)8-4-2-1-3-5-8/h8-10,13H,1-7H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSANUYNUDHWRDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。